molecular formula C24H26N6O4S2 B2574389 N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) CAS No. 896023-89-5

N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)

Cat. No.: B2574389
CAS No.: 896023-89-5
M. Wt: 526.63
InChI Key: RSXIVQZMSHCQJV-UHFFFAOYSA-N
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Description

N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a useful research compound. Its molecular formula is C24H26N6O4S2 and its molecular weight is 526.63. The purity is usually 95%.
BenchChem offers high-quality N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes: : The synthesis of this compound involves a multi-step procedure starting with the preparation of intermediate thiazolopyrimidine derivatives. These intermediates undergo a series of condensation reactions with cyclohexane-1,3-diylbis(methylene) groups. The key steps include nitration, reduction, and cyclization reactions under controlled conditions.

  • Reaction Conditions: : Typical conditions involve the use of strong acids or bases as catalysts, and elevated temperatures to facilitate the formation of the thiazolopyrimidine ring system. Precise control of reaction time and temperature is crucial to ensure high yield and purity.

  • Industrial Production Methods: : In an industrial setting, the production of N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) involves large-scale reactors with automated control systems. The process is optimized for efficient reagent use and waste management.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various reactions including:

    • Oxidation: : It can be oxidized to form higher oxo-derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Reduction: : Reduction reactions can convert it into different thiazolopyrimidine derivatives using agents like sodium borohydride.

    • Substitution: : Substitution reactions involving halogens or other nucleophiles lead to modified derivatives.

  • Common Reagents and Conditions: : These reactions typically require organic solvents (e.g., dichloromethane, ethanol), specific temperature ranges, and pH control.

  • Major Products:

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis for the creation of complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anti-cancer properties.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in designing inhibitors for certain enzymes or receptors.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

  • Mechanism: : The compound interacts with specific molecular targets, often binding to active sites on enzymes or receptors, inhibiting their function.

  • Molecular Targets and Pathways: : Targets may include kinases, proteases, and other critical proteins involved in cellular signaling pathways. Its effects are mediated through modulation of these targets, leading to altered cellular functions.

Comparison with Similar Compounds

  • Comparison: : Compared to similar thiazolopyrimidine derivatives, N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is unique due to its cyclohexane-1,3-diylbis(methylene) linkage, providing distinct chemical and physical properties.

  • Similar Compounds: : Similar compounds include other thiazolopyrimidines like 2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine derivatives, which share the core structure but differ in their substituent groups and functional properties.

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Properties

IUPAC Name

2-methyl-N-[[3-[[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]methyl]cyclohexyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S2/c1-13-11-29-21(33)17(9-27-23(29)35-13)19(31)25-7-15-4-3-5-16(6-15)8-26-20(32)18-10-28-24-30(22(18)34)12-14(2)36-24/h9-12,15-16H,3-8H2,1-2H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXIVQZMSHCQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3CCCC(C3)CNC(=O)C4=CN=C5N(C4=O)C=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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